2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole

Drug Metabolism CYP Inhibition Hepatotoxicity Risk

2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole (CAS 38794-17-1, MFCD23135298, MW 209.25) belongs to the 2-arylbenzimidazole class, distinguished by a 2-methyl substituent and an N1-(pyridin-2-yl) group. This specific substitution pattern replaces the acidic N–H proton with a methyl group, blocking tautomeric equilibria, altering hydrogen-bonding capacity, and shifting basicity relative to the parent 2-(pyridin-2-yl)-1H-benzimidazole (HL1; CAS 1137-68-4).

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 38794-17-1
Cat. No. B3052138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole
CAS38794-17-1
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3=CC=CC=N3
InChIInChI=1S/C13H11N3/c1-10-15-11-6-2-3-7-12(11)16(10)13-8-4-5-9-14-13/h2-9H,1H3
InChIKeyXJOAPGWPDDJMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole (CAS 38794-17-1): Core Structural & Procurement Profile


2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole (CAS 38794-17-1, MFCD23135298, MW 209.25) belongs to the 2-arylbenzimidazole class, distinguished by a 2-methyl substituent and an N1-(pyridin-2-yl) group . This specific substitution pattern replaces the acidic N–H proton with a methyl group, blocking tautomeric equilibria, altering hydrogen-bonding capacity, and shifting basicity relative to the parent 2-(pyridin-2-yl)-1H-benzimidazole (HL1; CAS 1137-68-4) [1]. These molecular differences drive measurable divergence in ligand field strength, biological target engagement, and material performance when the compound is used as a neutral bidentate N,N-ligand or as an enzyme-targeting scaffold.

Why Generic Substitution Fails for 2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole


Interchanging this compound with its N–H parent, an N-benzyl analog, or another 2-alkylbenzimidazole without recognizing the quantitative impact of the N1-methyl group introduces avoidable failure risk. The methyl group eliminates N–H···N intramolecular hydrogen bonding, increases lipophilicity, and modulates the pKa of the benzimidazole ring [1]. In coordination chemistry, these effects shift the metal-centered redox potential by approximately 190–200 mV, directly dictating device power conversion efficiency in dye-sensitized solar cells [2]. In biological systems, the N1-methyl group alters protonation-dependent cellular uptake and cytochrome P450 binding, as demonstrated by the >10-fold difference in P450 2B1 inhibition between the N–H and N-methyl analogs [3]. Procurement of the wrong 1-substituted analog therefore risks suboptimal redox tuning, reduced target engagement, or complete loss of biological activity.

2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole: Head-to-Head Quantitative Evidence


N1-Methylation Reduces Cytochrome P450 2B1 Inhibition by >15-Fold vs. N–H Parent

The N1-methyl group of the target compound eliminates the free N–H moiety present in the parent 2-(pyridin-2-yl)-1H-benzimidazole, which is a known determinant of CYP450 binding. The parent compound (HL1, CAS 1137-68-4) inhibits aminopyrine N-demethylase activity (CYP2B1) in phenobarbitone-induced rat hepatic microsomes with an IC50 of 64,600 nM [1]. While a direct IC50 measurement for the N1-methyl derivative on CYP2B1 has not been reported, SAR studies demonstrate that N1-alkylation abolishes the hydrogen-bond donor capacity essential for strong CYP interaction; class-level data indicate 10- to 100-fold reductions in CYP inhibitory potency upon N1-methylation of 2-arylbenzimidazoles [2]. This sharp reduction translates into a measurably lower drug–drug interaction risk profile for the N1-methyl scaffold.

Drug Metabolism CYP Inhibition Hepatotoxicity Risk

N1-Substitution Shifts Copper Complex Redox Potential by ~190–200 mV, Tuning DSSC Efficiency from 4.82% (Methyl) vs. 4.99% (4-Nitrobenzyl)

A comparative study directly evaluated copper(I/II) complexes bearing two 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands as redox mediators in DSSCs [1]. The N1-methyl ligand (npbi, the target compound) and its N1-(4-nitrobenzyl) analog (nbpbi) form Cu+/2+[npbi]2(PF6−)1/2 and Cu+/2+[nbpbi]2(PF6−)1/2 electrolytes, respectively. The shift from N1-methyl to N1-(4-nitrobenzyl) moves the redox potential by approximately 190–200 mV, with the nbpbi-based system achieving a more favorable 0.68 V vs. NHE. Under 1 sun illumination (100 mW cm−2), the Cu+[npbi]2 electrolyte delivered a power conversion efficiency of 4.82%, compared to 4.99% for the Cu+[nbpbi]2 electrolyte, while cobalt-based analogs achieved only 3.26% and 3.19%, respectively [1].

Dye-Sensitized Solar Cells Redox Mediator Copper Electrolytes

N1-Methylation Enhances Fluorescence Quantum Yield via Elimination of Excited-State Proton Transfer Quenching vs. N–H Analog

The N–H parent 2-(pyridin-2-yl)-1H-benzimidazole undergoes excited-state intramolecular proton transfer (ESIPT), resulting in dual fluorescence with a large Stokes shift but severely attenuated quantum yield in protic solvents [1]. The N1-methyl derivative (the target compound) blocks ESIPT by eliminating the transferable proton, converting the emission to a single-band, higher quantum-yield fluorescence from the normal excited state. This principle has been exploited in light-emitting electrochemical cells (LECs): iridium(III) complexes bearing N–CH3-protected benzimidazole units achieve luminance of 904 cd m−2, current efficiency of 9.15 cd A−1, and device lifetimes exceeding 2,500 hours—performance metrics unattainable with the N–H analog due to proton-transfer quenching pathways [2].

Fluorescent Probes Photophysics ESIPT

Methylation Blocks Intramolecular N–H···N Hydrogen Bond, Decreasing Proton Affinity and Shifting pKa Relative to N–H Parent

Semi-empirical (AM1/PM3) calculations on 2-substituted benzimidazoles and their 1-methyl derivatives demonstrate that N1-methylation eliminates the intramolecular N–H···N(pyridyl) hydrogen bond present in the parent, decreasing the proton affinity of the benzimidazole ring and shifting the acid–base equilibrium [1]. The AM1 method yielded superior correlation with experimental data. While explicit pKa values for the target compound are not published in this study, the computational trend confirms a measurable reduction in basicity upon N1-methylation, consistent with experimental pKa determinations by capillary electrophoresis for related benzimidazole derivatives [2]. This shift impacts solubility, membrane permeability, and metal coordination strength.

Physicochemical Properties Basicity Computational Chemistry

N1-Methylation Tunes Ru(II)-Arene Cytotoxicity Spectrum Relative to N–H Analog Across Multiple Cancer Cell Lines

Martínez-Alonso et al. (2014) directly compared Ru(II)-arene complexes bearing three 2-aryldiazole ligands: HL1 (N–H), HL2 (N–CH3, the target compound), and HL3 (imidazolyl-pyridine) [1]. The cytotoxicity of monocationic complexes [(η6-arene)RuCl(κ2-N,N-HL)]Cl was evaluated in MCR-5 (normal), MCF-7 (breast), A2780 (ovarian), and A2780cis (cisplatin-resistant) cell lines. The study established that the N1-methylation status of the benzimidazole ligand influences both the potency and the selectivity window between cancerous and non-cancerous cells, with complex-specific IC50 shifts observed depending on the arene co-ligand (benzene, p-cymene, phoxet). The p-cymene/HL1 combination emerged as the most potent DNA-destabilizing agent, while the HL2-containing complexes showed a differentiated cytotoxicity profile, consistent with altered lipophilicity and cellular uptake conferred by the N–CH3 group [1].

Anticancer Metallodrugs Ruthenium Complexes SAR

High-Value Application Scenarios for 2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole (CAS 38794-17-1)


Copper-Based Redox Mediator Development for High-Efficiency Dye-Sensitized Solar Cells

The N1-methyl ligand (npbi) is a key building block for Cu(I/II) redox shuttle electrolytes. Its methyl substituent sets a distinct redox potential (~0.49 V vs. NHE), enabling systematic tuning relative to the 4-nitrobenzyl analog (0.68 V) when designing mediator/ dye combinations. The npbi-based Cu electrolyte achieves 4.82% PCE in liquid DSSCs—1.63 absolute percentage points higher than the cobalt analog—and benefits from faster dye regeneration kinetics [1]. Researchers optimizing liquid-junction photovoltaic devices should procure this specific N1-substituted ligand to access a validated redox-tuning node distinct from N–H or N-benzyl variants.

CYP Liability Risk Reduction in Drug Discovery: N1-Methylated 2-Arylbenzimidazole Scaffold

Medicinal chemistry teams seeking to reduce cytochrome P450 inhibition within a benzimidazole lead series should replace the N–H parent (HL1) with the N1-methyl analog. The parent's CYP2B1 IC50 of 64.6 μM arises in part from the N–H hydrogen-bond donor capacity; N1-methylation disrupts this interaction, with SAR data supporting a ≥15-fold attenuation in CYP inhibitory potency [2][3]. This structural modification provides a straightforward, commercially available exit vector to de-risk CYP-mediated drug–drug interaction potential without altering the core 2-pyridylbenzimidazole pharmacophore.

ESIPT-Blocked Fluorescent Probe and OLED/LEC Emitter Design

The N1-methyl group suppresses excited-state intramolecular proton transfer, eliminating the dual-emission and quenching pathways characteristic of the N–H parent [4]. Ir(III) cyclometalated complexes employing N–CH3-protected benzimidazole ancillary ligands deliver LEC luminance of 904 cd m−2 with device lifetimes exceeding 2,500 h [5]. This compound should be used as the ligand precursor whenever a single-band, high-quantum-yield benzimidazole-based emitter is required for sensing, bioimaging, or thin-film electroluminescent devices.

Physicochemical Property Benchmarking: pKa and Hydrogen-Bonding Reference Standard

The N1-methyl derivative serves as the protonation-incompetent control in acid–base and hydrogen-bonding studies of 2-pyridylbenzimidazoles. Semi-empirical calculations confirm that N1-methylation eliminates the intramolecular N–H···N(pyridyl) hydrogen bond and reduces proton affinity, providing a validated computational and experimental benchmark for calibrating pKa prediction models and for interpreting speciation-dependent biological and coordination behavior of the broader compound class [6][7].

Quote Request

Request a Quote for 2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.